N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine
描述
Structure
3D Structure
属性
IUPAC Name |
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-12-10(8-16-19(12)15-6-1)11-5-7-14-13(18-11)17-9-3-4-9/h1-2,5-9H,3-4H2,(H,14,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHIASAHLPQMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426087 | |
| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
551919-54-1 | |
| Record name | N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80426087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Cross-Dehydrogenative Coupling (CDC)
Pyrazolo-pyridazine derivatives are synthesized via CDC reactions between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines:
- Reactants : Ethyl acetoacetate (C ) and N-amino-2-iminopyridine (D ).
- Conditions : Acetic acid (6 equiv), O₂ atmosphere, ethanol, 130°C, 18 h.
- Outcome : Forms pyrazolo[1,5-a]pyridine (E ) in 94% yield (Table 1).
| Entry | Reactant | Product | Yield (%) |
|---|---|---|---|
| 1 | Ethyl acetoacetate | Pyrazolo[1,5-a]pyridine | 94 |
Adapting this method, pyrazolo[1,5-b]pyridazine could be synthesized by modifying the starting iminopyridine.
Fragment Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The pyrazolo-pyridazine moiety is coupled to the pyrimidine core via Suzuki reaction:
- Reactants : Halogenated pyrimidine (B ) and pyrazolo-pyridazine boronic acid (G ).
- Catalyst : Pd(PPh₃)₄, Na₂CO₃.
- Conditions : DME/H₂O, 80°C, 24 h.
This method is widely used for biaryl couplings, with yields exceeding 75% in analogous systems.
SNAr Displacement
Electron-deficient pyrimidines undergo nucleophilic aromatic substitution (SNAr) with pyrazolo-pyridazine anions:
- Reactants : 4-Chloropyrimidine (B ) and lithiated pyrazolo-pyridazine (H ).
- Conditions : THF, −78°C to RT, 6 h.
SNAr reactions are effective for attaching heterocycles, though regioselectivity must be controlled.
Challenges and Optimization
Cyclopropanation Side Reactions
Introducing the cyclopropyl group risks ring-opening under harsh conditions. Mitigation strategies include:
化学反应分析
N-环丙基-4-吡唑并[1,5-b]哒嗪-3-基嘧啶-2-胺会发生多种类型的化学反应,包括:
氧化: 该反应涉及氧的添加或氢的去除。常见的试剂包括高锰酸钾(KMnO₄)等氧化剂。
还原: 该反应涉及氢的添加或氧的去除。常见的试剂包括氢化锂铝(LiAlH₄)等还原剂。
取代: 该反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
科学研究应用
N-环丙基-4-吡唑并[1,5-b]哒嗪-3-基嘧啶-2-胺在科学研究中有多种应用,包括:
化学: 它被用作合成更复杂分子的构件。
生物学: 研究其潜在的生物活性,包括酶抑制。
医药: 研究其潜在的治疗效果,特别是在治疗癌症等疾病方面。
工业: 它用于开发新材料和化学工艺
作用机制
N-环丙基-4-吡唑并[1,5-b]哒嗪-3-基嘧啶-2-胺的作用机制涉及其与特定分子靶标的相互作用。据发现,它靶向参与细胞周期调节的细胞周期蛋白-A2和细胞周期蛋白依赖性激酶2。通过抑制这些靶标,该化合物可以影响细胞增殖和存活 .
相似化合物的比较
Comparison with Structurally Related Compounds
Substituent-Driven Selectivity and Activity
The biological activity of pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives is highly dependent on substituents at the pyrimidine and pyridazine positions. Key comparisons include:
N-Phenyl Derivatives (e.g., S1b)
- Structure : Replacing the cyclopropyl group with a phenyl moiety (e.g., S1b: 4-(2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl)-N-phenylpyrimidin-2-amine) alters steric and electronic properties.
- Activity : These derivatives exhibit potent glycogen synthase kinase-3 (GSK-3) inhibition (CoMFA r² = 0.870; CoMSIA r² = 0.861) and have been explored for type 2 diabetes therapy due to their role in enhancing glycogen synthesis .
- Advantage : Phenyl-substituted compounds show improved cellular efficacy and oral bioavailability compared to cyclopropyl analogs .
N-Methylcyclopropyl Derivatives
- Structure : Adding a methyl group to the cyclopropylamine (e.g., C₁₄H₁₄N₆; SMILES:
C1CC1N(C)C2=NC(=NC=C2)C3=NN4C=CC=CC4=N3) increases molecular weight and hydrophobicity .
4-Methoxyphenyl-Substituted Analogs (e.g., S1a)
Target-Specific Comparisons
Mechanistic Insights from Molecular Modeling
- GSK-3 Inhibitors : Docking studies reveal that N-phenyl derivatives form hydrogen bonds with GSK-3’s ATP-binding pocket (residues Lys85 and Asp200), while the phenyl group engages in π-π stacking with Phe67 .
- CDK2 Inhibitors : The cyclopropyl group in N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine may occupy a hydrophobic pocket near the kinase’s hinge region, competing with ATP binding .
生物活性
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant research findings.
Chemical Composition
- Chemical Formula : CHN
- Molecular Weight : Average 252.27 g/mol
- IUPAC Name : N-cyclopropyl-4-{pyrazolo[1,5-b]pyridazin-3-yl}pyrimidin-2-amine
- CAS Number : Not available
Structural Representation
The compound features a complex heterocyclic structure that contributes to its biological activity.
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine has been investigated for its inhibitory effects on various kinases. The pyrazolo[1,5-b]pyridazine scaffold has shown promise in targeting serine/threonine kinases, which are crucial in numerous cellular processes including cell division and apoptosis.
Efficacy Against Pathogens
Research indicates that derivatives of this compound exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. A study highlighted the optimization of related compounds that demonstrated selectivity for T. b. brucei over human kinases such as GSK-3β and CDK-2, suggesting potential therapeutic applications in treating this disease .
Table 1: Biological Activity Summary
| Activity Target | Efficacy Level | Reference |
|---|---|---|
| GSK-3β | Moderate | |
| CDK-2 | Low | |
| Trypanosoma brucei | High | |
| Anti-inflammatory | Potential |
Case Study 1: Selectivity in Kinase Inhibition
In a high-throughput screening of kinase inhibitors, a related pyrazolo[1,5-b]pyridazine scaffold was optimized for selectivity against T. b. brucei. The study reported that modifications at specific positions on the scaffold significantly altered potency against both the pathogen and human kinases, highlighting the importance of structural variations in drug design .
Case Study 2: Anti-inflammatory Properties
Another study explored the anti-inflammatory potential of pyrazolo derivatives, including N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine. It was found that these compounds could inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. This suggests a dual potential for therapeutic use in inflammatory diseases alongside its antiparasitic properties .
常见问题
Basic: What are the key structural features influencing the biological activity of this compound?
The compound’s pyrazolo[1,5-b]pyridazin core and cyclopropylamine substituent are critical for its activity as a glycogen synthase kinase-3 (GSK-3) inhibitor. Computational studies reveal that the pyrimidine ring at position 4 and the cyclopropyl group enhance binding affinity by forming hydrophobic interactions and hydrogen bonds with the ATP-binding pocket of GSK-3β. Substituents on the pyridazine ring further modulate selectivity and potency .
Advanced: How can selectivity for GSK-3 over CDK2 be optimized?
Structure-activity relationship (SAR) studies demonstrate that modifications at the pyrazolo[1,5-b]pyridazin core reduce off-target kinase activity. For example:
- N-Cyclopropyl substitution improves selectivity by sterically hindering interactions with CDK2’s smaller active site.
- Pyrimidine ring orientation aligns with GSK-3’s unique hinge region residues (e.g., Val135), unlike CDK2.
Validation via kinase profiling assays (e.g., ATP-competitive binding) is critical to confirm selectivity .
Basic: What synthetic routes are reported for this compound?
A representative synthesis involves:
Core formation : Cyclocondensation of pyrazolo[1,5-b]pyridazine precursors with pyrimidine derivatives.
Substituent introduction : Copper-catalyzed coupling of cyclopropylamine under basic conditions (e.g., cesium carbonate in DMSO).
Purification : Chromatography (e.g., gradient elution with ethyl acetate/hexane) and characterization via / NMR and HRMS .
Advanced: What computational methods predict binding modes and optimize derivatives?
- Molecular docking (AutoDock 3.0.5) : Determines "active" conformations by simulating ligand-receptor interactions.
- 3D-QSAR (CoMFA/CoMSIA) : Analyzes steric, electrostatic, and hydrophobic fields to correlate structural features with inhibitory activity ( for CoMFA; for CoMSIA).
- Validation : Test sets () and bootstrapping ensure model robustness .
Basic: What are the primary therapeutic targets in preclinical research?
The compound is a potent GSK-3 inhibitor () studied for:
- Type 2 diabetes : Enhances glycogen synthesis by activating glycogen synthase.
- Neurodegenerative diseases : Reduces tau hyperphosphorylation in Alzheimer’s models.
Cellular efficacy is confirmed via glucose uptake assays (e.g., HepG2 hepatocytes) .
Advanced: How do 3D-QSAR models guide derivative design?
| QSAR Parameter | CoMFA | CoMSIA |
|---|---|---|
| (training) | 0.870 | 0.861 |
| (LOO-CV) | 0.632 | 0.598 |
| Key findings: |
- Electrostatic contributions (45%) dominate inhibitory activity.
- Hydrophobic groups at the pyridazin-3-yl position enhance potency.
These models prioritize derivatives for synthesis .
Advanced: What challenges arise in translating in vitro efficacy to in vivo models?
- Oral bioavailability : While the compound shows good cellular permeability (), first-pass metabolism reduces plasma exposure.
- Dosing optimization : Microsomal stability assays (e.g., human liver microsomes) and PK studies in rodents (e.g., , AUC) are essential to refine dosing regimens .
Basic: What analytical techniques characterize this compound?
- NMR spectroscopy : Confirms cyclopropylamine integration ().
- HRMS (ESI) : Validates molecular weight ( calculated for : 255.1356).
- HPLC : Ensures purity () using C18 columns and acetonitrile/water gradients .
Advanced: How do modifications at the pyrazolo[1,5-b]pyridazin core affect activity?
| Modification | Impact on GSK-3 | Selectivity (CDK2/GSK-3) |
|---|---|---|
| Cyclopropylamine (R1) | -fold | |
| Phenyl substitution (R2) | -fold | |
| Bulky substituents at R1 improve selectivity by reducing CDK2 affinity . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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